Bisphenol A dimethacrylate

Catalog No.
S596091
CAS No.
3253-39-2
M.F
C23H24O4
M. Wt
364.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A dimethacrylate

CAS Number

3253-39-2

Product Name

Bisphenol A dimethacrylate

IUPAC Name

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3

InChI Key

QUZSUMLPWDHKCJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C

Synonyms

2,2-di(4-methacryloxyphenyl)propane, Bis-DMA, bisphenol A dimethacrylate

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C

Bis-GMA is a synthetic organic molecule derived from bisphenol A and methacrylic acid. It serves as a crucial monomer in the production of various polymers []. Due to its chemical properties, Bis-GMA plays a significant role in dental materials research, particularly for dental composites and adhesives [].


Molecular Structure Analysis

Bis-GMA possesses a bisphenol A core structure with two methacrylate groups attached to its terminal phenyl rings []. This structure offers several key features:

  • Rigidity: The bisphenol A core provides rigidity to the molecule, contributing to the mechanical strength of polymers formed using Bis-GMA [].
  • Hydrophobic character: The phenyl rings contribute to the hydrophobic nature of Bis-GMA, influencing its solubility and interaction with other molecules [].
  • Reactive methacrylate groups: The methacrylate groups act as reactive sites, readily undergoing polymerization reactions to form cross-linked networks [].

Chemical Reactions Analysis

  • Synthesis: Bis-GMA is typically synthesized through the reaction of bisphenol A with methacrylic acid chloride in the presence of a Lewis acid catalyst [].

Balanced equation (refer to original source for details on catalyst):

Bisphenol A + 2 Methacrylic Acid Chloride → Bis-GMA + 2 HCl

  • Polymerization: Bis-GMA readily undergoes polymerization reactions upon exposure to light or free radical initiators. It co-polymerizes with other monomers like triethylene glycol dimethacrylate (TEGDMA) to form strong and durable dental composites [].

Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellow solid [].
  • Melting point: 152-154 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone and ethanol [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (if applicable)

Bis-GMA itself doesn't have a direct biological mechanism of action. However, in dental composites, Bis-GMA interacts with other monomers and fillers to form a rigid network that adheres to tooth structure. The release of unreacted Bis-GMA monomers from dental composites might have hormonal effects, but research on this is ongoing [].

  • Skin irritation: Bis-GMA can cause skin irritation upon contact [].
  • Eye irritation: Contact with eyes can cause irritation and inflammation [].
  • Potential endocrine disruption: Some studies suggest potential endocrine-disrupting effects of Bis-GMA, but more research is needed to determine the extent and significance [].
  • Dental materials: Bis-DMA is a common component of dental sealants and composites, which are used to protect teeth from decay and restore damaged teeth, respectively.
  • Composites: Bis-DMA can also be found in some composite materials used in various industrial applications.

Endocrine Disruption:

One of the main areas of research focuses on Bis-DMA's potential to act as an endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the normal functioning of the hormonal system. In vitro studies have shown that Bis-DMA can bind to estrogen and androgen receptors, potentially affecting hormone signaling pathways []. However, further research is needed to determine the extent to which this translates to actual health effects in humans.

Cytotoxicity:

Bis-DMA's potential cytotoxicity, or its ability to damage cells, is another area of investigation. Some studies have shown that Bis-DMA exposure can induce cell death and other cytotoxic effects in various cell lines []. However, the specific mechanisms and the relevance of these findings to in vivo scenarios require further investigation.

Biodegradation and Biocompatibility:

Understanding the biodegradation and biocompatibility of Bis-DMA is crucial for assessing its safety in various applications. Research in this area explores how Bis-DMA degrades in the environment and its potential to cause adverse effects when it comes into contact with living tissues []. This information is valuable for developing safer alternatives or improving the safety profile of existing materials containing Bis-DMA.

XLogP3

6.2

UNII

982O8255NE

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3253-39-2

Wikipedia

4,4'-isopropylidenediphenol dimethacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types